molecular formula C18H18ClF3N2O3S B3651753 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B3651753
M. Wt: 434.9 g/mol
InChI Key: JFDRLVBYNTXTAQ-UHFFFAOYSA-N
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Description

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a methanesulfonamido group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with methanesulfonyl chloride to form the methanesulfonamido intermediate. This intermediate is then reacted with 3,4-dimethylphenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow reactors may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its combination of a chlorinated phenyl ring, a trifluoromethyl group, and a methanesulfonamido group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-11-4-6-14(8-12(11)2)23-17(25)10-24(28(3,26)27)16-9-13(18(20,21)22)5-7-15(16)19/h4-9H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDRLVBYNTXTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE

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